REACTION_CXSMILES
|
C(ON=O)CC(C)C.[Br:9][C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1N.NC1C=CC=CC=1.CCCCCC.CCOCC.[S:35]1[CH:39]=[CH:38][CH:37]=[CH:36]1>>[Br:9][C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1[C:36]1[S:35][CH:39]=[CH:38][CH:37]=1 |f:3.4|
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
hexane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture volume was reduced by atmospheric distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in n-hexane/ether (100:5)
|
Type
|
WASH
|
Details
|
eluting with n-hexane/ether (100:5)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.6 mmol | |
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |